molecular formula C8H7F6N3O2 B8610786 2-Amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine

2-Amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine

Cat. No. B8610786
M. Wt: 291.15 g/mol
InChI Key: LFEAHBDLFGUZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013154B2

Procedure details

To a solution of trifluoroethanol (9.0 mL, 125 mmol) in anhydrous THF (100 mL) at 0° C. in a 3-neck round bottom flask under an atmosphere of dry N2 was added NaH (4.8 g, 120 mmol, 60% dispersion in mineral oil) over ca. 1 min. After gas evolution ceased and the solution became clear (ca. 20 min), 2-amino-4,6-dichloropyrimdine (8.2 g, 50 mmol) was added. The flask was fitted with a reflux condenser and heated to 62° C. overnight (ca. 15 h). An NMR of a quenched aliquot from the reaction mixture demonstrated the reaction was complete. After the reaction mixture was cooled to ambient temperature it was quenched by addition of 1 N HCl and diluted with EtOAc. The separated organic layer was washed with brine, sat. aq. NaHCO3 and then brine. After drying over MgSO4, filtering and concentrating, the oil thus obtained was dissolved in acetonitrile and washed with hexanes (2×, to remove mineral oil) and concentrated to afford the desired amine as an orange oil (13.9 g, 96% yield): Kugelrohr distillation (high vacuum, 90° C. bath temperature, ice bath for receiving flask) afforded the product as a white solid: m.p. 34-35° C.; 1H NMR (CDCl3) δ 5.69 (s, 1H), 4.95 (br s, 2H), 4.69 (q, 4H, J=8.1 Hz); GCMS (EI, 70 eV) m/z 291 (M+).
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].[H-].[Na+].[NH2:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[C:12](Cl)[N:11]=1>C1COCC1.C(#N)C>[NH2:9][C:10]1[N:15]=[C:14]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])[CH:13]=[C:12]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
C(C(F)(F)F)O
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to ambient temperature it
CUSTOM
Type
CUSTOM
Details
was quenched by addition of 1 N HCl
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The separated organic layer was washed with brine, sat. aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
the oil thus obtained
WASH
Type
WASH
Details
washed with hexanes (2×, to remove mineral oil)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OCC(F)(F)F)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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